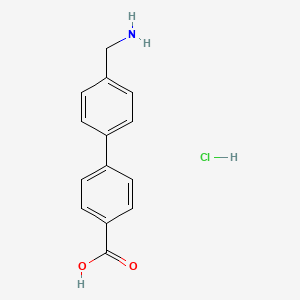

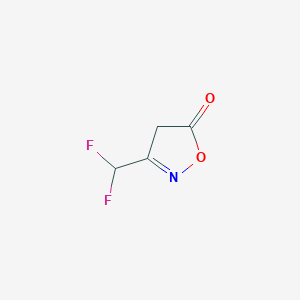

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(Difluoromethyl)-4,5-dihydro-1,2-oxazol-5-one (DFMO) is a small molecule that has been of significant interest in scientific research due to its potential therapeutic applications. DFMO is an inhibitor of the enzyme ornithine decarboxylase (ODC), which is involved in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and the inhibition of ODC by DFMO has been shown to have antiproliferative effects in various cancer cell lines.

科学的研究の応用

Late-stage Difluoromethylation

This compound is used in late-stage difluoromethylation processes based on X–CF 2 H bond formation where X is C (sp), C (sp 2 ), C (sp 3 ), O, N or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .

Photocatalytic Difluoromethylation

It is used in photocatalytic difluoromethylation reactions of aromatic compounds and aliphatic multiple C–C bonds . These reactions are accomplished under mild and environmentally benign conditions .

Pharmaceutical Applications

The CF 2 H moiety is isosteric and isopolar to the –OH and –SH groups, acting as a lipophilic hydrogen bond donor . This simultaneously harnesses the electronegativity of the fluorine atoms to emulate the oxygen (or sulfur) lone electron pairs, while rendering the methane proton acidic and a competent hydrogen bond donor .

Agrochemical Applications

The introduction of fluoro-substituents into molecules has a striking positive impact on their physical properties including metabolic stability, solubility, and lipophilicity . These are tenets of considerable importance in agrochemical science .

Materials Science Applications

The introduction of fluoro-substituents into molecules also has a significant impact on their physical properties, which is of considerable importance in materials science .

Synthesis of 3-Difluoromethyl-quinoxalin-2-ones

This compound is used in the synthesis of structurally diverse 3-difluoromethyl-quinoxalin-2-ones .

作用機序

Target of Action

Compounds with similar structures, such as 3-(difluoromethyl)-1-methyl-1h-pyrazole-4-carboxylic acid, are known to inhibit succinate dehydrogenase (sdhi) . SDHI is a key enzyme in the tricarboxylic acid cycle, which is crucial for energy production in cells .

Biochemical Pathways

If it acts similarly to related compounds, it may impact the tricarboxylic acid cycle by inhibiting succinate dehydrogenase . This could disrupt energy production within the cell, affecting various downstream processes.

Pharmacokinetics

Fluorinated compounds are generally known to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially impact the bioavailability of the compound.

Result of Action

Based on the potential inhibition of succinate dehydrogenase, it could disrupt energy production within the cell, leading to various downstream effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as moisture, oxygen, temperature, and pH can affect microbial growth . Additionally, the presence of other substances in the environment could potentially interact with the compound, altering its stability or efficacy .

特性

IUPAC Name |

3-(difluoromethyl)-4H-1,2-oxazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3F2NO2/c5-4(6)2-1-3(8)9-7-2/h4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUGOHTYVWTWGQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B2375169.png)

![1-[2-(Tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid](/img/structure/B2375176.png)

![2-[(1-Methylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2375177.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(o-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2375178.png)

![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-ynamide](/img/structure/B2375184.png)